3-(4-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole: is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a phenyl-1,3,4-oxadiazol-2-ylmethyl group attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of 1,3,4-Oxadiazole Ring: The initial step involves the formation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl group with the phenyl-1,3,4-oxadiazol-2-ylmethyl group. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or sensors.
Industry: Used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-(4-Fluoroanilino)-1-Propanone: This compound shares the bromophenyl group but differs in the presence of a fluoroanilino group and a propanone backbone.
Other Oxadiazoles: Compounds with similar oxadiazole rings but different substituents can be compared in terms of their chemical reactivity and applications.
Uniqueness
- The presence of both bromophenyl and phenyl-1,3,4-oxadiazol-2-ylmethyl groups makes this compound unique in terms of its chemical properties and potential applications.
- The combination of these groups can lead to unique reactivity patterns and interactions, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11BrN4O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11BrN4O2/c18-13-8-6-11(7-9-13)16-19-14(24-22-16)10-15-20-21-17(23-15)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
KIORGJPALJHAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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